molecular formula C20H12FNO3 B2812142 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-18-9

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2812142
CAS No.: 886144-18-9
M. Wt: 333.318
InChI Key: YNGLHCZQWBZADO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a fluorinated benzamide derivative characterized by a xanthenone core substituted at the 3-position with an amide-linked 2-fluorobenzoyl group. Its molecular formula is C₂₀H₁₂FNO₃, with a molecular weight of 333.32 g/mol . The compound is typically synthesized via condensation of 2-fluorobenzoyl chloride with 3-amino-9H-xanthen-9-one in the presence of a base, as inferred from analogous benzamide syntheses . The xanthenone moiety confers planar aromaticity, while the fluorine substituent and amide linkage influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-fluoro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLHCZQWBZADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques such as recrystallization or preparative chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide C₂₀H₁₂FNO₃ 333.32 2-fluoro, xanthenone core Planar aromatic system; moderate polarity
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide C₂₁H₁₄ClNO₄ 379.80 5-chloro, 3-methoxy Increased steric bulk; higher molecular weight
2-fluoro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₇FN₂OS 222.24 2-fluoro, thiazole ring Non-planar amide conformation; hydrogen-bonded dimers
2-fluoro-N-(4-methoxyphenyl)benzamide C₁₄H₁₂FNO₂ 245.25 4-methoxy, simple aryl Synclinal N–H/F arrangement

Key Observations :

  • The xanthenone-based compounds (e.g., the target compound and its 5-chloro analog) exhibit higher molecular weights due to their polycyclic cores compared to simpler aryl-substituted benzamides .

Hydrogen Bonding and Conformational Differences

Intramolecular Interactions
  • Target Compound : The 2-fluoro substituent on the benzamide moiety may participate in weak C–F···H–N hydrogen bonding, as observed in related 2-fluorobenzamides . This interaction stabilizes specific conformations, influencing crystal packing and solubility.
  • Chlorophenylbenzamide Derivatives : In contrast to 2-fluoro analogs, chlorophenyl derivatives (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide) exhibit an antiperpendicular arrangement between the N–H bond and halogen substituent, whereas 2-fluoro derivatives adopt a synclinal (near-parallel) geometry . This conformational distinction arises from differences in halogen electronegativity and van der Waals radii.
Intermolecular Interactions
  • Thiazole-Substituted Analog: 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide forms hydrogen-bonded dimers via N–H···N(thiazole) interactions, creating extended chains in the crystal lattice . The xanthenone-based compound may exhibit similar dimerization but with additional π-π stacking due to its planar aromatic core.

Biological Activity

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of a fluorine atom and a xanthene moiety. This compound has been investigated for various biological activities, particularly its potential as an anti-cancer agent and its role in modulating cellular pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H11FNO2\text{C}_{15}\text{H}_{11}\text{F}\text{N}\text{O}_2

This compound features:

  • A fluorine atom that enhances lipophilicity and metabolic stability.
  • A xanthene core , which is known for its ability to intercalate with DNA, potentially disrupting its function.
  • A benzamide group , contributing to the compound's biological activity.

The primary mechanism of action for this compound involves its interaction with the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway is crucial for regulating antioxidant responses and protecting cells from oxidative stress. The compound enhances Nrf2 translocation, leading to increased expression of antioxidant proteins that mitigate oxidative damage caused by inflammation and injury.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

  • Cell Growth Inhibition : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including:
    • T47D human breast cancer cells
    • HCT116 human colon cancer cells
    • SNU398 hepatocellular carcinoma cells
    The compound induces apoptosis through caspase activation, with reported sub-micromolar potencies .
  • Mechanism of Action in Cancer Cells : The compound is believed to arrest the cell cycle in the G2/M phase, leading to programmed cell death. This is supported by flow cytometry analyses indicating increased apoptosis rates in treated cells .

Anti-inflammatory Effects

The modulation of the Nrf2 pathway not only aids in cancer therapy but also suggests potential anti-inflammatory properties. By enhancing antioxidant defenses, the compound may reduce inflammation-related cellular damage.

Research Findings and Case Studies

A table summarizing key findings from various studies on the biological activity of this compound is presented below:

StudyCell LineIC50 (µM)Mechanism
Study 1T47D (Breast Cancer)0.15 - 0.29Apoptosis induction via caspase activation
Study 2HCT116 (Colon Cancer)Sub-micromolarG2/M arrest leading to apoptosis
Study 3SNU398 (Liver Cancer)Sub-micromolarIntercalation with DNA, enzyme inhibition

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